molecular formula C9H18O2 B6151960 3-(tert-butoxy)-2,2-dimethylpropanal CAS No. 1936712-24-1

3-(tert-butoxy)-2,2-dimethylpropanal

Cat. No.: B6151960
CAS No.: 1936712-24-1
M. Wt: 158.2
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Description

3-(tert-Butoxy)-2,2-dimethylpropanal is an aldehyde derivative characterized by a tert-butoxy (-OC(CH₃)₃) group attached to a 2,2-dimethylpropanal backbone. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.23 g/mol. The tert-butoxy group imparts significant steric hindrance and electronic effects, influencing reactivity and interaction with biological targets. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its aldehyde functionality and bulky substituent.

Properties

CAS No.

1936712-24-1

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2,2-dimethylpropanal typically involves the reaction of tert-butyl alcohol with a suitable aldehyde precursor under controlled conditions. One common method is the acid-catalyzed alkylation of the aldehyde with tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tert-butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and better product quality .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(tert-butoxy)-2,2-dimethylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropanal involves its reactivity as an aldehyde and the influence of the tert-butoxy group. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butoxy group can stabilize intermediates and influence the overall reactivity of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and functional properties between 3-(tert-butoxy)-2,2-dimethylpropanal and analogous compounds:

Compound Name Molecular Formula Key Features Biological Activity/Relevance Reference
This compound C₉H₁₈O₂ Bulky tert-butoxy group; aldehyde group Intermediate in drug synthesis -
3-(3-Fluorophenyl)-2,2-dimethylpropanal C₁₁H₁₃FO Fluorophenyl substituent; aldehyde group Enhanced binding affinity (medicinal)
3-(Dimethylamino)-2,2-dimethylpropanal C₇H₁₅NO Dimethylamino group; aldehyde group Nucleophilic reactivity in synthesis
Tert-butyl acetate C₆H₁₂O₂ Simple ester; lacks aldehyde/keto group Limited biological activity
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid C₁₆H₂₂FNO₄ Boc-protected amino acid; fluorophenyl group Improved pharmacokinetic profiles

Reactivity and Electronic Effects

  • Steric Hindrance : The tert-butoxy group in this compound reduces nucleophilic attack at the aldehyde compared to less bulky analogs (e.g., 3-methoxypropanal).
  • Electronic Effects: Fluorinated analogs like 3-(3-fluorophenyl)-2,2-dimethylpropanal exhibit increased electrophilicity due to fluorine’s electronegativity, enhancing interactions with biological targets. In contrast, amino-substituted derivatives (e.g., 3-(dimethylamino)-2,2-dimethylpropanal) demonstrate nucleophilic behavior via the amino group.

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